Structural Differentiation: 3-Fluoropyrrolidine Sulfonamide Versus Phenylsulfonyl Scaffold
The target compound replaces the phenylsulfonyl group present in the prototypical NNRTI 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide (L-737,126) [1] with a 3-fluoropyrrolidine-1-sulfonyl moiety. In the broader IAS series, scaffold morphing from aryl sulfonamides to chiral N-substituted pyrrolidine sulfonamides has been shown to expand anti-HIV-1 potency ranges from 0.0043–4.42 μM (wild-type IIIB) and improve selectivity indices up to >18,727 [2]. While explicit data for the exact 3-fluoropyrrolidine derivative are not disclosed in the primary literature, the class-level SAR indicates that fluorination of the pyrrolidine ring can further modulate electronic properties and enhance binding interactions within the NNRTI hydrophobic pocket [3]. The unsubstituted pyrrolidine analog 5-bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indole-2-carboxamide has been documented to target HIV-1 Gag-Pol polyprotein, confirming that pyrrolidine sulfonamide IAS derivatives are viable antiviral scaffolds [4].
| Evidence Dimension | Sulfonamide substituent type and resulting anti-HIV-1 potency range |
|---|---|
| Target Compound Data | 3-fluoropyrrolidine-1-sulfonyl; potency data not publicly disclosed for this exact compound |
| Comparator Or Baseline | Phenylsulfonyl (L-737,126): IC50 ~1–10 nM against HIV-1 RT in enzymatic assay; pyrrolidine sulfonamide IAS series: EC50 0.0043–4.42 μM against HIV-1 IIIB [2] |
| Quantified Difference | Structural modification: replacement of planar aromatic sulfonamide with chiral fluorinated aliphatic sulfonamide; series-wide potency improvement up to ~1000-fold observed for optimized pyrrolidine derivatives |
| Conditions | HIV-1 IIIB infected MT-4 cells (for EC50); recombinant HIV-1 RT enzymatic assay (for IC50) |
Why This Matters
The 3-fluoropyrrolidine sulfonamide introduces a chiral, non-planar substituent with fluorine-mediated electronic modulation, which is a structurally distinct and non-interchangeable feature relative to the historical phenylsulfonyl series—this impacts binding mode, mutant sensitivity, and SAR optimization trajectory.
- [1] Williams TM, Ciccarone TM, MacTough SC, Rooney CS, Balani SK, Condra JH, Emini EA, Goldman ME, Greenlee WJ, Kauffman LR. 5-Chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase. Journal of Medicinal Chemistry. 1993;36(9):1291-4. View Source
- [2] Zhao T, Meng Q, Kang D, Ji J, De Clercq E, Pannecouque C, Liu X, Zhan P. Discovery of novel indolylarylsulfones as potent HIV-1 NNRTIs via structure-guided scaffold morphing. European Journal of Medicinal Chemistry. 2019 Nov 15;182:111619. View Source
- [3] Ragno R, Coluccia A, La Regina G, De Martino G, Piscitelli F, Lavecchia A, Novellino E, Bergamini A, Ciaprini C, Maga G, Silvestri R. Design, molecular modeling, synthesis, and anti-HIV-1 activity of new indolyl aryl sulfones. Novel derivatives of the indole-2-carboxamide. Journal of Medicinal Chemistry. 2006;49(11):3172-84. View Source
- [4] PDB Entry: 5-bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indole-2-carboxamide (MRX). Protein Data Bank; DrugBank Accession DB08211. View Source
